3-((Tetrahydrofuran-2-yl)methyl)piperidine

CAS No.: 1220035-77-7

Cat. No.: VC2675321

Molecular Formula: C10H19NO

Molecular Weight: 169.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220035-77-7 |

|---|---|

| Molecular Formula | C10H19NO |

| Molecular Weight | 169.26 g/mol |

| IUPAC Name | 3-(oxolan-2-ylmethyl)piperidine |

| Standard InChI | InChI=1S/C10H19NO/c1-3-9(8-11-5-1)7-10-4-2-6-12-10/h9-11H,1-8H2 |

| Standard InChI Key | LJPKXPBVQJBBQK-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)CC2CCCO2 |

| Canonical SMILES | C1CC(CNC1)CC2CCCO2 |

Introduction

Structural Characteristics and Physical Properties

Molecular Structure

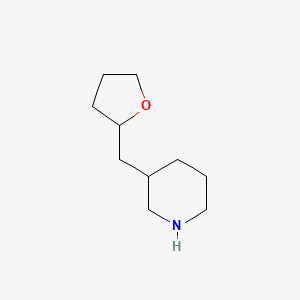

3-((Tetrahydrofuran-2-yl)methyl)piperidine consists of a six-membered piperidine heterocycle with a tetrahydrofuran-2-ylmethyl group attached at the 3-position. The compound contains two nitrogen atoms - one as part of the piperidine ring and one in the linking functional group. This structural arrangement creates a molecule with multiple reactive sites and conformational flexibility. The tetrahydrofuran ring provides an oxygen-containing heterocycle that can participate in hydrogen bonding and other molecular interactions, while the piperidine component offers a basic nitrogen center that can undergo various chemical transformations.

Physical Properties

While specific physical property data for 3-((Tetrahydrofuran-2-yl)methyl)piperidine is limited in the provided search results, inferences can be made based on structurally similar compounds. Compounds containing both piperidine and tetrahydrofuran moieties typically exhibit moderate to high solubility in organic solvents such as dichloromethane, chloroform, and methanol. The presence of the basic nitrogen in the piperidine ring suggests the compound would likely form salts with acids, potentially enhancing water solubility. The molecular weight of this compound would be approximately in the range of 180-200 g/mol based on its chemical composition.

Stereochemistry

An important aspect of 3-((Tetrahydrofuran-2-yl)methyl)piperidine is its stereochemical complexity. The compound can exist in multiple stereoisomeric forms due to the presence of stereogenic centers at both the piperidine C3 position and at the C2 position of the tetrahydrofuran ring. This stereochemical diversity can result in different biological activities and chemical properties among the various isomers, a phenomenon observed in related compounds containing similar structural features .

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 3-((Tetrahydrofuran-2-yl)methyl)piperidine likely follows similar routes to those employed for structurally related compounds. Based on analogous syntheses, potential routes include nucleophilic substitution reactions between appropriately functionalized piperidine derivatives and tetrahydrofuran-based reagents. One probable approach involves the reaction of 3-piperidine derivatives with tetrahydrofuran-2-ylmethyl halides or similar electrophilic reagents under basic conditions to facilitate the formation of the desired carbon-nitrogen bond.

Specific Reaction Conditions

A typical synthetic protocol might involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrogen of the piperidine, followed by addition of the tetrahydrofuran-derived electrophile. The reaction would likely be conducted in anhydrous conditions using aprotic solvents such as DMF, THF, or acetonitrile to prevent unwanted side reactions. Temperature control during these reactions is critical to maximize yield and minimize the formation of byproducts.

Alternative Synthetic Routes

Alternative synthetic strategies could include reductive amination approaches, wherein a 3-formylpiperidine or similar aldehyde-containing piperidine derivative reacts with an amine-functionalized tetrahydrofuran in the presence of a reducing agent such as sodium cyanoborohydride. Another potential route might involve ring-closing reactions starting from acyclic precursors that contain both the required nitrogen functionality and the tetrahydrofuran moiety in the appropriate positions.

Chemical Reactivity and Reactions

Key Reaction Types

3-((Tetrahydrofuran-2-yl)methyl)piperidine can participate in various chemical reactions owing to its reactive functional groups. The compound can undergo:

Oxidation Reactions: The piperidine nitrogen can be oxidized to form N-oxides, while the tetrahydrofuran ring may undergo oxidative ring-opening under appropriate conditions.

Reduction Reactions: While the compound lacks readily reducible functional groups, modifications introducing such groups would allow for subsequent reduction reactions.

Substitution Reactions: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Table 1 below summarizes potential reaction types, common reagents, and the expected products when 3-((Tetrahydrofuran-2-yl)methyl)piperidine undergoes various chemical transformations:

| Reaction Type | Reagents Used | Major Products Formed | Reaction Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl halides, epoxides | N-alkylated derivatives | Basic conditions, room temperature to 60°C |

| N-Acylation | Acid chlorides, anhydrides | N-acylated derivatives | Basic conditions, 0°C to room temperature |

| Oxidation | m-CPBA, H₂O₂ | N-oxides, ring-opened products | Controlled temperature, appropriate solvent |

| Complexation | Transition metal salts | Metal complexes | Various conditions depending on the metal |

| N-Sulfonylation | Sulfonyl chlorides | N-sulfonamides | Basic conditions, low temperature |

Reactivity Comparison

Biological Activities and Pharmaceutical Applications

Role as a Building Block

One of the most significant applications of 3-((Tetrahydrofuran-2-yl)methyl)piperidine is likely as a building block or scaffold in medicinal chemistry. The compound provides a versatile platform for the creation of more complex molecules with tailored biological activities. By incorporating additional functional groups at various positions on either the piperidine or tetrahydrofuran rings, medicinal chemists can explore structure-activity relationships and optimize properties such as potency, selectivity, and pharmacokinetics .

Comparative Analysis with Structural Analogs

Structural Analogs Overview

Several structural analogs of 3-((Tetrahydrofuran-2-yl)methyl)piperidine appear in the chemical literature, each with distinctive properties and applications. Table 2 presents a comparison of our target compound with some of these related structures:

Isomeric Considerations

The positional isomers of our target compound, such as 2-((Tetrahydrofuran-2-yl)methyl)piperidine and 4-((Tetrahydrofuran-2-yl)methyl)piperidine, would likely exhibit different chemical and biological properties due to the altered spatial arrangement of the functional groups. Similarly, stereoisomers resulting from the stereogenic centers would have distinct three-dimensional structures, potentially leading to differences in biological activity and chemical reactivity .

Structure-Property Relationships

Analytical Characterization Methods

Spectroscopic Identification

The structural characterization of 3-((Tetrahydrofuran-2-yl)methyl)piperidine would typically involve a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecule. Characteristic signals for the tetrahydrofuran ring protons (typically in the range of 3.7-4.0 ppm for the proton adjacent to oxygen) and the piperidine ring protons would help confirm the structure. Mass spectrometry would establish the molecular weight and fragmentation pattern, offering additional structural confirmation .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential techniques for analyzing the purity of 3-((Tetrahydrofuran-2-yl)methyl)piperidine and separating it from structural isomers or synthetic byproducts. These techniques, combined with appropriate detection methods such as UV absorbance, mass spectrometry, or flame ionization detection, provide powerful tools for qualitative and quantitative analysis of the compound in various matrices.

X-ray Crystallography

For unambiguous determination of the three-dimensional structure and absolute configuration of stereoisomers, X-ray crystallography would be the method of choice. This technique would provide precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice of the compound or suitable crystalline derivatives .

Industrial and Research Applications

Pharmaceutical Research

In pharmaceutical research, 3-((Tetrahydrofuran-2-yl)methyl)piperidine can serve as a valuable intermediate in the synthesis of more complex drug candidates. The compound's structural features make it potentially useful in the development of medications targeting central nervous system disorders, pain management, and other therapeutic areas where piperidine-containing compounds have shown efficacy .

Material Science Applications

Beyond pharmaceutical applications, compounds containing both piperidine and tetrahydrofuran moieties have found uses in material science. These include roles as monomers in specialized polymer synthesis, additives in various industrial formulations, and components in advanced materials with specific physical or chemical properties.

Catalysis and Synthetic Applications

Compounds structurally related to 3-((Tetrahydrofuran-2-yl)methyl)piperidine have been explored as ligands in transition metal catalysis. The nitrogen atom in the piperidine ring can coordinate to metal centers, potentially creating catalysts for various organic transformations. Additionally, the compound itself might serve as a chiral auxiliary or directing group in asymmetric synthesis.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume